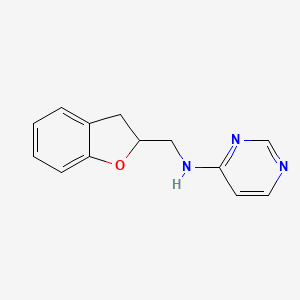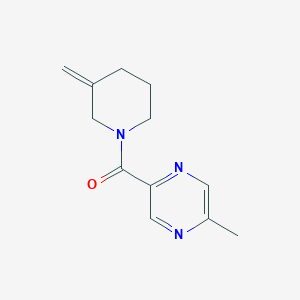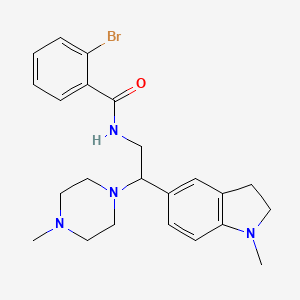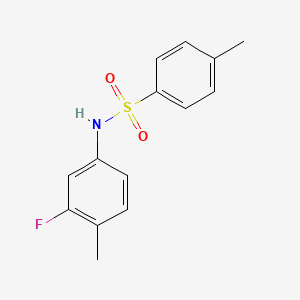
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . The synthesis of benzofuran derivatives, a component of the compound , can be achieved through a metal-free cyclization of ortho-hydroxystilbenes .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a pyrimidin-4-amine group attached to a 2,3-dihydro-1-benzofuran-2-ylmethyl group . The InChI code for this compound is 1S/C15H13N3OS/c1-2-4-13-10(3-1)7-11(19-13)8-16-14-12-5-6-20-15(12)18-9-17-14/h1-6,9,11H,7-8H2,(H,16,17,18) .Scientific Research Applications
Synthesis and Characterization
Synthesis, Characterization, and Bioactivities of Pyrazole Derivatives : This study discusses the synthesis of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The synthesized compounds showed significant biological activity against breast cancer and microbes, indicating the potential utility of pyrimidin-4-amine derivatives in therapeutic applications (Titi et al., 2020).
Antimicrobial and Antitumor Activities
Pyrimidine Schiff Bases as Corrosion Inhibitors : A study on benzylidene-pyrimidin-2-yl-amine derivatives revealed their effectiveness as corrosion inhibitors for mild steel, highlighting the chemical versatility and potential industrial applications of such compounds. These findings also suggest that pyrimidin-4-amine derivatives could possess interesting surface-activity properties, useful in material science and engineering (Ashassi-Sorkhabi et al., 2005).
Insecticidal and Antibacterial Potential
Microwave Irradiative Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This research demonstrates the synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines using microwave irradiation. The synthesized compounds were tested for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showcasing the application of pyrimidin-4-amine derivatives in developing new agrochemicals and antibiotics (Deohate & Palaspagar, 2020).
DFT Studies and Chemical Reactivity
DFT Studies of Pyrimidin-2-amine Derivatives : A study conducted on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine highlighted the use of DFT calculations to understand the molecular structure, reactivity, and biological activity of pyrimidin-2-amine derivatives. These insights are crucial for designing new compounds with enhanced biological activities (Murugavel et al., 2014).
Mechanism of Action
Future Directions
The future directions for “N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine” and similar compounds involve further exploration of their biological activities and potential applications as drugs . The development of new synthesis methods and the design of novel derivatives are also areas of ongoing research .
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-4-12-10(3-1)7-11(17-12)8-15-13-5-6-14-9-16-13/h1-6,9,11H,7-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVFJXWHOBSQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)

![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)
![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)
![N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2692672.png)
![(R)-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid](/img/structure/B2692676.png)

